molecular formula C19H17ClFN3O3S B2545991 8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1190005-46-9

8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2545991
CAS No.: 1190005-46-9
M. Wt: 421.87
InChI Key: DQYDZIYJJFSRGZ-UHFFFAOYSA-N
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Description

8-((3-Chlorophenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a spirocyclic compound featuring a 1,4,8-triazaspiro[4.5]dec-3-en-2-one core. Key structural attributes include:

  • Position 3: A 3-fluorophenyl substituent, contributing halogen-mediated hydrophobic interactions.
  • Spirocyclic framework: The 1,4,8-triazaspiro[4.5]decane system confers conformational rigidity, a feature often exploited in drug design to enhance target binding .

Properties

IUPAC Name

8-(3-chlorophenyl)sulfonyl-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3O3S/c20-14-4-2-6-16(12-14)28(26,27)24-9-7-19(8-10-24)22-17(18(25)23-19)13-3-1-5-15(21)11-13/h1-6,11-12H,7-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQYDZIYJJFSRGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC(=CC=C3)F)S(=O)(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Key Observations:

Position 8 Modifications: Sulfonyl groups (e.g., in the target compound and ) enhance metabolic stability compared to methylene-linked analogues (e.g., ) due to reduced susceptibility to oxidative metabolism. Substitutions on the sulfonyl phenyl ring (e.g., 3-chloro vs.

Position 3 Substituents :

  • Halogen positioning (3-fluorophenyl in the target vs. 4-chlorophenyl in ) impacts hydrophobic interactions and binding pocket compatibility.
  • Methoxy groups (e.g., ) introduce polarity but reduce lipophilicity compared to halogens.

Core Variations :

  • The 1,4,7-triazaspiro core () lacks the sulfonyl group and exhibits a simpler structure, highlighting the importance of the 1,4,8-triaza system for conformational rigidity.

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